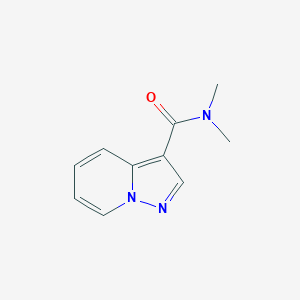
2-Benzyl-3-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-methoxypyrazine is a heterocyclic aromatic compound that features a pyrazine ring substituted with a methoxybenzyl group. Pyrazines are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyl-3-methoxypyrazine can be synthesized through several methods. One common approach involves the condensation of a methoxybenzylamine with a pyrazine derivative under acidic conditions. Another method includes the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a methoxybenzyl halide with a pyrazine boronic acid .
Industrial Production Methods
Industrial production of methoxybenzyl pyrazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxybenzaldehyde derivative.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include methoxybenzaldehyde derivatives, dihydropyrazine derivatives, and various substituted pyrazines .
Aplicaciones Científicas De Investigación
2-Benzyl-3-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of methoxybenzyl pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound may also interact with various enzymes and receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyphenylacetic acid: Similar in structure but differs in its functional group and biological activity.
Methoxybenzaldehyde: Shares the methoxybenzyl group but has different reactivity and applications.
Methoxybenzylamine: Used as a precursor in the synthesis of methoxybenzyl pyrazine.
Uniqueness
2-Benzyl-3-methoxypyrazine is unique due to its combination of a pyrazine ring and a methoxybenzyl group, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-benzyl-3-methoxypyrazine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(13-7-8-14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
RWUPPTDVUAROJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN=C1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-fluoro-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8309654.png)









![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-propanamine](/img/structure/B8309735.png)
